(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, p-tolyl, pyridazinyl, and piperazinyl groups. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the piperazine moiety: The pyridazinone intermediate is then reacted with piperazine derivatives in the presence of a suitable base.
Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the piperazine-pyridazinone intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits similar anti-inflammatory activity.
N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: Known for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
(2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which confer a distinct pharmacological profile and potential for diverse applications in research and industry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Biological Activity
The compound (2-Fluorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by CAS number 1021035-30-2 , has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21FN4O with a molecular weight of 376.4 g/mol . The structure consists of a fluorophenyl group linked to a piperazine moiety, which is further substituted with a pyridazine ring, contributing to its biological activity.
Property | Value |
---|---|
CAS Number | 1021035-30-2 |
Molecular Formula | C22H21FN4O |
Molecular Weight | 376.4 g/mol |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyridazine framework have shown potent activity against glioblastoma and breast cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis, characterized by cell shrinkage and chromatin condensation, at nanomolar concentrations .
MAO Inhibition
The compound's analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. Notably, some derivatives showed IC50 values in the low micromolar range, suggesting strong inhibitory potential. For example, one derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : By inhibiting MAO-B, the compound could influence neurotransmitter levels, potentially offering therapeutic effects in neurodegenerative conditions.
Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various pyridazine derivatives, it was found that compounds similar to this compound exhibited significant antitumor activity against breast adenocarcinoma cells. The most potent compounds had IC50 values lower than those of standard chemotherapeutics like etoposide .
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective properties of related compounds demonstrated that certain derivatives could effectively inhibit MAO-B with minimal cytotoxicity towards healthy fibroblast cells (L929). This suggests a favorable therapeutic index for potential applications in treating neurodegenerative disorders .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAREBWIPEWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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